3-Bromo-1,5-naphthyridin-5-oxide
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Overview
Description
3-Bromo-1,5-naphthyridin-5-oxide is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a naphthyridine ring system with a bromine atom at the 3-position and an oxide group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1,5-naphthyridin-5-oxide typically involves the bromination of 1,5-naphthyridine followed by oxidation. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The bromination reaction is usually carried out at room temperature or slightly elevated temperatures. The resulting 3-bromo-1,5-naphthyridine is then oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1,5-naphthyridin-5-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation and Reduction Reactions: The oxide group at the 5-position can participate in redox reactions. For example, reduction with lithium aluminum hydride (LiAlH4) can convert the oxide group to a hydroxyl group.
Cross-Coupling Reactions: The bromine atom can be used in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.
Major Products Formed:
- Substitution reactions yield various substituted naphthyridines.
- Reduction reactions produce hydroxylated derivatives.
- Cross-coupling reactions result in the formation of biaryl or alkyne-linked naphthyridine derivatives.
Scientific Research Applications
3-Bromo-1,5-naphthyridin-5-oxide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Chemical Biology: It is used as a probe to study biological processes and interactions at the molecular level.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-Bromo-1,5-naphthyridin-5-oxide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine and oxide groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity. The exact pathways involved vary based on the target and context of use .
Comparison with Similar Compounds
- 3-Bromo-1,5-naphthyridin-2(1H)-one
- 3-Bromo-1,5-naphthyridin-4(1H)-one
- 7-Bromo-1,5-naphthyridin-4(1H)-one
Comparison: 3-Bromo-1,5-naphthyridin-5-oxide is unique due to the presence of the oxide group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the bromine atom and the functional groups on the naphthyridine ring significantly influence the compound’s properties and applications .
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
7-bromo-1-oxido-1,5-naphthyridin-1-ium |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-8-7(10-5-6)2-1-3-11(8)12/h1-5H |
InChI Key |
YFWRWQXUUWRLDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Br)[N+](=C1)[O-] |
Origin of Product |
United States |
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